(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride
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Overview
Description
(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H16N2·HCl It is a derivative of amine, featuring a cyclopropylmethyl group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of (Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses by altering receptor activity or enzyme function .
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride
- Cyclopropyl(pyridin-3-yl)methylamine dihydrochloride
Uniqueness
(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2913280-89-2 |
---|---|
Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-cyclopropyl-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-10(7-11-5-1)8-12-6-9-3-4-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H |
InChI Key |
VJLBLTYXSQEDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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